1,2,4,6,8-Pentaazaspiro[4.4]nonane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,4,6,8-pentazaspiro[4.4]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N5/c1-4(6-2-5-1)7-3-8-9-4/h5-9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFHXPGZXIXIKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(NCN1)NCNN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30667044 | |
| Record name | 1,2,4,6,8-Pentaazaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30667044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186254-25-1 | |
| Record name | 1,2,4,6,8-Pentaazaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30667044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural and Conformational Analysis of 1,2,4,6,8 Pentaazaspiro 4.4 Nonane Systems
Analysis of Spirocyclic Geometry and Intrinsic Conformational Rigidity
The core structure of spiro[4.4]nonane consists of two cyclopentane (B165970) rings joined at a central carbon atom. In the case of 1,2,4,6,8-pentaazaspiro[4.4]nonane, five carbon atoms in the hydrocarbon backbone are replaced by nitrogen atoms. This spiro union has a significant impact on the molecule's three-dimensional shape. Spirocyclic systems, particularly those composed of small rings, exhibit a notable degree of conformational rigidity compared to their open-chain or single-ring counterparts. nih.gov This rigidity arises because the two rings are locked in a perpendicular orientation relative to each other, restricting the conformational freedom of the entire structure. The central spiro atom provides a rigidifying effect, which is a key feature in the design of molecules for applications in medicinal chemistry and materials science. nih.gov The geometry of the two heterocyclic rings will adopt envelope or twist conformations to minimize steric strain, with the exact conformation being influenced by the substitution pattern on the nitrogen and carbon atoms.
Stereochemical Aspects and Chiral Properties of Pentaazaspiro[4.4]nonane Derivatives
The spiro[4.4]nonane framework is inherently chiral if the two rings have appropriate substitution patterns that make the molecule non-superimposable on its mirror image. Even in the unsubstituted parent hydrocarbon, spiro[4.4]nonane, the molecule possesses D₂d symmetry, but substitution can lower this symmetry and introduce chirality. The spiro carbon itself can be a stereocenter. For instance, optically active derivatives of spiro[4.4]nonane, such as (5S)-spiro[4.4]nona-3,8-diene-2,7-dione, have been synthesized and their chiroptical properties studied. rsc.org In the context of this compound, the placement of substituents on the nitrogen or carbon atoms of the two distinct rings can lead to a variety of stereoisomers, including enantiomers and diastereomers. The stereochemistry of the products is a critical aspect of their synthesis and characterization. thieme-connect.de The unique and rigid three-dimensional arrangement of atoms in these chiral derivatives makes them interesting candidates for asymmetric synthesis and catalysis.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Determining the precise structure of this compound derivatives requires a combination of advanced spectroscopic methods. Each technique provides complementary information, allowing for a comprehensive understanding of the molecule's connectivity, stereochemistry, and conformation.
Electron Impact Mass Spectrometry (EI-MS) is a powerful tool for elucidating the structure of spirocyclic compounds by analyzing their fragmentation patterns. The decomposition of azaspirocycloalkanes under EI is influenced by the number and location of nitrogen atoms and substituents. aip.org
For example, the EI mass spectrum of a derivative, 1,4,4,6,9-pentamentyl-1,2,3,6,9-pentaazaspiro[4.4]non-2-ene, provides significant structural information through a series of characteristic fragment ions. aip.org The fragmentation involves the rupture of the heterocyclic rings, leading to the formation of stable ions that are indicative of the original structure.
Table 1: Diagnostic EI-MS Fragment Ions for a Pentaazaspiro[4.4]nonane Derivative
| Ion | Mass (Da) | Description | Source(s) |
|---|---|---|---|
| [M–CH₂NCH₃]⁺• | 154 | Represents the loss of a methylamino-methylene radical. | aip.org |
| [M–(CH₃)₂CN₂]⁺• | 127 | Indicates the cleavage and loss of a dimethyl-diaziridine-related neutral fragment. | aip.org |
| [(CH₃)₂CN₂]⁺• | 70 | A prominent peak corresponding to the dimethyl-diaziridine radical cation. | aip.org |
This fragmentation behavior, where the molecule breaks apart at the bonds adjacent to the heteroatoms, is characteristic of nitrogen-containing heterocycles and allows for detailed structural assignment. aip.orgsapub.org
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is indispensable for the structural analysis of spiro[4.4]nonane systems. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the electronic environment and connectivity within the two rings. tue.nl
In the ¹H NMR spectrum of a diaza-spiro[4.4]nonane, distinct signals would be expected for the protons on each of the two rings, with their chemical shifts influenced by the neighboring nitrogen atoms. chemicalbook.com Similarly, the ¹³C NMR spectrum would show a characteristic signal for the spiro carbon, in addition to signals for the other carbons in the rings. tue.nl
Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed for detailed conformational analysis. By detecting through-space interactions between protons, NOESY spectra can help determine the relative orientation of the two rings and the spatial arrangement of substituents. mdpi.com Analysis of ¹H-¹H and ¹H-¹³C coupling constants provides further insight into bond angles and the conformation of the five-membered rings. tue.nl
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of molecules in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation. For complex spirocyclic systems like triazaspirocycles and their analogues, X-ray crystal structure analysis is crucial for confirming the connectivity and stereochemistry. nih.gov Crystal structures of related spirocycles reveal the degree of ring distortion and the specific envelope or twist conformations adopted by the five-membered rings. nih.govthieme-connect.de This data is invaluable for understanding the intrinsic geometric properties of the this compound core and serves as a benchmark for computational and other spectroscopic studies.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Spiro[4.4]nonane |
| 1,4,4,6,9-Pentamentyl-1,2,3,6,9-pentaazaspiro[4.4]non-2-ene |
| (5S)-Spiro[4.4]nona-3,8-diene-2,7-dione |
| 1,7-Diaza-spiro[4.4]nonane |
| Spiro[4.4]nonadiene |
| Heptaazaspiro[4.4]nonadiene |
| Spiro[4.4]nonane-3,8-dione |
Reactivity and Mechanistic Investigations of 1,2,4,6,8 Pentaazaspiro 4.4 Nonane
Assessment of Ring Strain Effects on Pentaazaspiro[4.4]nonane Reactivity
The reactivity of spirocyclic compounds is significantly influenced by inherent ring strain. The spiro[4.4]nonane system, which forms the carbon backbone of 1,2,4,6,8-pentaazaspiro[4.4]nonane, consists of two cyclopentane (B165970) rings fused at a single carbon atom. While cyclopentane itself has a moderate ring strain, the fusion at a spirocenter introduces additional torsional and angle strain.
In spiroalkanes, the strain is often compared to the sum of the strains of the constituent rings. For instance, the strain energy of spiropentane (B86408) is notably higher than that of two individual cyclopropane (B1198618) rings because the central spiro carbon is forced into a conformationally rigid arrangement. nih.gov Similarly, the this compound core, featuring two five-membered rings, is expected to possess considerable ring strain. This strain arises from the deviation of bond angles from the ideal tetrahedral geometry at the spirocarbon and the steric interactions between the two rings.
Cycloreversion Processes and Rearrangements in Pentaazaspiro[4.4]nonane Analogues
The significant ring strain and the presence of multiple heteroatoms in polyaza spirocyclic systems make them prone to cycloreversion and rearrangement reactions. These processes are often driven by the formation of more stable products, such as aromatic rings or gaseous molecules like nitrogen. nih.gov
For analogues like heptaazaspiro[4.4]nonadienes, thermolysis can proceed through several cycloreversion pathways. nih.gov These mechanisms provide a model for the potential reactivity of this compound. Potential pathways include:
[3+2] Cycloreversion: This process would involve the cleavage of one of the five-membered rings, yielding a stable five-membered heterocycle (like a triazole or pyrazole) and a reactive intermediate.
Loss of Nitrogen Gas (N₂): The 1,2,4-triazolidine-like rings contain N-N bonds. The extrusion of dinitrogen is a common thermodynamically favorable process in the decomposition of such heterocycles, leading to the formation of a new, rearranged ring system. For example, the thermal decomposition of some triazole-based triazaspirocycles results in the loss of N₂ to form an azomethine ylide, which can then undergo further reactions. nih.gov
Ring Contraction/Expansion: Rearrangements can be triggered by the cleavage of a C-N or N-N bond, followed by the formation of a new bond, leading to either a contracted or expanded ring system. For instance, in related triazaspirocycles, attempted methylation has led to ring contraction through the loss of an isocyanate. nih.gov
The specific pathway followed by this compound or its derivatives would depend on the substitution pattern and the reaction conditions (e.g., thermal vs. photochemical). The substituents can influence the electronic properties and stability of the potential intermediates and transition states, thereby directing the reaction towards a specific outcome. nih.gov
Functional Group Interconversions within the Pentaazaspiro[4.4]nonane Core
The this compound core possesses multiple secondary amine (N-H) functional groups, which are primary sites for synthetic modification. These N-H groups can undergo a variety of functional group interconversions, allowing for the synthesis of a diverse library of derivatives. Standard reactions for secondary amines can be applied, although the reactivity may be modulated by the unique electronic and steric environment of the spirocyclic system.
Common functional group interconversions include:
N-Alkylation and N-Arylation: The hydrogen atoms on the nitrogen can be substituted with alkyl or aryl groups using appropriate electrophiles (e.g., alkyl halides, aryl halides) under basic conditions.
N-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides would yield N-acyl derivatives. These reactions are typically robust and can be used to introduce a wide range of carbonyl-containing moieties.
N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base would lead to the formation of N-sulfonamides.
Reactions with Isocyanates and Isothiocyanates: The N-H groups can add to the C=N double bond of isocyanates or the C=S double bond of isothiocyanates to form urea (B33335) or thiourea (B124793) derivatives, respectively. nih.gov
These transformations allow for the systematic modification of the compound's properties, such as solubility, lipophilicity, and coordinating ability, which is crucial for applications in medicinal chemistry and materials science.
Table 1: Potential Functional Group Interconversions at N-H Sites
| Reagent Type | Functional Group Introduced | Product Class |
|---|---|---|
| Alkyl Halide (R-X) | Alkyl (R) | N-Alkylpentaazaspiro[4.4]nonane |
| Acyl Chloride (RCOCl) | Acyl (RCO) | N-Acylpentaazaspiro[4.4]nonane |
| Sulfonyl Chloride (RSO₂Cl) | Sulfonyl (RSO₂) | N-Sulfonylpentaazaspiro[4.4]nonane |
| Isocyanate (R-N=C=O) | Carbamoyl (RNHCO) | Pentaazaspiro[4.4]nonane-carboxamide |
Elucidation of Bond Cleavage Mechanisms and Reaction Pathways
The elucidation of bond cleavage mechanisms is critical to understanding the stability and reactivity of this compound. The molecule contains several bonds susceptible to cleavage, including C-N and, most notably, N-N bonds within the hydrazine-like fragments of the triazolidine (B1262331) rings.
N-N Bond Cleavage: The N-N bond is relatively weak and can be cleaved under various conditions.
Reductive Cleavage: Methods using reagents like sodium in liquid ammonia (B1221849) or catalytic hydrogenation can cleave the N-N bond in hydrazine (B178648) derivatives to yield the corresponding diamines. rsc.orgpsu.edu The efficiency of this cleavage is often dependent on the nature of the substituents on the nitrogen atoms; acyl groups, for example, can activate the hydrazine derivative towards reduction. psu.edu
Photochemical Cleavage: Visible light photocatalysis has been shown to be an effective method for cleaving N-N bonds in aromatic hydrazines and hydrazides under mild conditions, often using a ruthenium-based catalyst in the presence of air. nih.govresearchgate.net This suggests that derivatives of this compound could potentially undergo similar photoinduced N-N bond scission.
Mass Spectrometric Fragmentation Pathways: Electron ionization mass spectrometry (EI-MS) is a powerful tool for studying bond cleavage pathways. While data on the parent compound is scarce, the fragmentation of a closely related derivative, 1,4,4,6,9-pentamethyl-1,2,3,6,9-pentaazaspiro[4.4]non-2-ene, provides significant insight into the likely decomposition pathways of the core structure. aip.org The fragmentation is influenced by the location of the double bond and the substituents. aip.org
The EI mass spectrum of this pentamethylated analogue shows prominent peaks that correspond to the cleavage of the heterocyclic rings, demonstrating how the molecule breaks apart under energetic conditions.
Table 2: Key Fragmentation Ions in the EI-MS of a Pentaazaspiro[4.4]nonane Derivative
| Ion (m/z) | Proposed Fragment | Cleavage Pathway | Reference |
|---|---|---|---|
| [M-CH₂NCH₃]⁺˙ | 154 Da | Loss of a methylamino-methylene radical | aip.org |
| [M-(CH₃)₂CN₂]⁺˙ | 127 Da | Cleavage and loss of a dimethyl-diaziridine-like fragment | aip.org |
| [(CH₃)₂CN₂]⁺˙ | 70 Da | Formation of a dimethyl-diaziridine-like radical cation | aip.org |
These fragmentation patterns indicate that the primary bond cleavage events occur within the five-membered rings, involving both C-N and N-N bond ruptures. The stability of the resulting fragment ions dictates the preferred pathways. Such studies are invaluable for confirming the structure of new derivatives and for understanding the fundamental reactivity and bond strengths within the pentaazaspiro[4.4]nonane core.
Synthesis and Characterization of Derivatives and Analogues of 1,2,4,6,8 Pentaazaspiro 4.4 Nonane
Design and Synthetic Strategies for Functionalized Pentaazaspiro[4.4]nonane Derivatives
The synthesis of functionalized pentaazaspiro[4.4]nonane derivatives often employs strategic reactions that build the complex spirocyclic framework from simpler precursors. While specific literature on the functionalization of the 1,2,4,6,8-pentaazaspiro[4.4]nonane core is limited, general methodologies for constructing similar spiro-heterocycles can be applied.
One of the most powerful techniques is the 1,3-dipolar cycloaddition , a reaction that forms a five-membered ring. nih.gov This method is a cornerstone in the synthesis of triazaspirocycles and can be extrapolated for pentaaza systems. nih.gov The reaction involves a 1,3-dipole reacting with a dipolarophile, creating the heterocyclic ring in a [3+2] cycloaddition. nih.gov For instance, the reaction of isocyanates with formamides can produce a triazaspirocyclic core, a strategy that could be adapted by using precursors with a higher nitrogen content to build the pentaaza framework. nih.gov
Multicomponent reactions (MCRs) offer an efficient route to complex molecules like spiro-heterocycles in a single step. researchgate.net These reactions combine three or more starting materials in one pot, increasing molecular complexity with high atom economy. researchgate.net A strategy involving a three-component reaction followed by a ring-closing metathesis or a palladium-catalyzed carbocyclization has been successfully used to create various spiro-heterocycles. researchgate.net This approach allows for the modular synthesis of functionalized spiro compounds from simple and readily available starting materials. researchgate.net
Another advanced strategy is the domino radical bicyclization . This method has been used to generate the 1-azaspiro[4.4]nonane nucleus in a single reaction by forming two rings connected by a quaternary carbon atom. nih.gov The process involves the sequential formation and capture of radical intermediates. nih.gov Although initially challenging, with some early attempts resulting only in monocyclized products, refined methods have enabled the successful synthesis of the desired spirocycles. nih.gov
A concrete, albeit structurally different, example is the synthesis of 1,4,4,6,9-pentamentyl-1,2,3,6,9-pentaazaspiro[4.4]non-2-ene. While the synthetic details are not fully elaborated in the available literature, its characterization by mass spectrometry confirms the successful assembly of a substituted pentaazaspiro[4.4]nonane core. aip.org
Examination of Substituent Effects on Core Properties and Reactivity Profiles
The introduction of substituents onto the pentaazaspiro[4.4]nonane skeleton can significantly alter its physical, chemical, and electronic properties. The nature and position of these functional groups influence the molecule's stability, solubility, and reactivity.
The effect of substituents on reactivity has been noted in related triazaspirocyclic systems. For example, the reactivity of imidazolidines in cycloaddition reactions is decreased when they bear electron-withdrawing substituents. nih.gov This principle suggests that the nucleophilicity and reactivity of the nitrogen atoms in the this compound ring system would similarly be influenced by the electronic nature of attached substituents.
Mass spectrometry provides a direct method for examining the core structure and the influence of substituents through fragmentation analysis. The electron ionization (EI) mass spectrum of 1,4,4,6,9-pentamentyl-1,2,3,6,9-pentaazaspiro[4.4]non-2-ene offers insight into its structural composition. aip.org The spectrum displays prominent ion peaks that correspond to specific structural elements of the molecule, demonstrating how the substituted core fragments under electron impact. aip.org
| Ion (m/z) | Fragment Lost | Ion Type | Significance |
|---|---|---|---|
| 154 | CH₂NCH₃ | Odd-Electron Ion | Represents a key fragmentation pathway. aip.org |
| 127 | (CH₃)₂CN₂ | Odd-Electron Ion | Indicates the loss of a dimethyl-diaziridine-like fragment. aip.org |
| 98 | (CH₃)₂CN₃(CH₃) | Odd-Electron Ion | Shows a more complex fragmentation involving multiple nitrogen and carbon atoms. aip.org |
| 70 | - | Odd-Electron Ion | Corresponds to the [(CH₃)₂CN₂]⁺· fragment itself. aip.org |
This table summarizes the significant ions observed in the EI mass spectrum of 1,4,4,6,9-pentamentyl-1,2,3,6,9-pentaazaspiro[4.4]non-2-ene, providing structural information based on its fragmentation pattern. aip.org
These fragmentation patterns are diagnostic for the presence and location of the pentamethyl substituents and provide a fingerprint for the molecule's specific substitution pattern.
Investigation of Isomeric Pentaazaspiro[4.4]nonane Systems (e.g., 1,2,4,7,8-Pentaazaspiro[4.4]nonane)
Isomers of this compound, which differ in the arrangement of nitrogen atoms within the spirocyclic framework, are also of significant chemical interest. The investigation of these isomers provides valuable comparative data on stability, reactivity, and synthetic accessibility.
One known isomer is 1,2,4,7,8-Pentaazaspiro[4.4]nonane , which is commercially available from chemical suppliers, indicating its successful synthesis and isolation. buyersguidechem.com Another related class of compounds includes the 3,4,6,7,9-pentaazaspiro[4.4]nona-2,7-dienes . thieme-connect.de
The study of even more nitrogen-rich analogues, such as heptaazaspiro[4.4]nonadienes , reveals key reactivity patterns that are likely relevant to pentaaza systems. The thermolysis of a heptaazaspiro[4.4]nonadiene can proceed through several cycloreversion pathways, leading to the formation of triazole or tetrazole rings, or the loss of nitrogen gas. nih.gov The specific pathway is controlled by the size and electronic properties of the substituents on the spirocycle. nih.gov Such cycloreversion reactions are characteristic of strained spirocyclic systems and are often driven by the formation of stable aromatic products. nih.gov
| Compound Name | CAS Number | Key Features | Reference |
|---|---|---|---|
| This compound | 186254-25-1 | Parent compound of interest. | buyersguidechem.com |
| 1,2,4,7,8-Pentaazaspiro[4.4]nonane | 186791-88-8 | Positional isomer of the parent compound. | buyersguidechem.com |
| 3,4,6,7,9-Pentaazaspiro[4.4]nona-2,7-diene | Not Available | Unsaturated isomeric system. | thieme-connect.de |
| 1,4,4,6,9-Pentamentyl-1,2,3,6,9-pentaazaspiro[4.4]non-2-ene | Not Available | A substituted, unsaturated derivative. | aip.org |
| 1,2,3,4,6,7,8-Heptaazaspiro[4.4]nona-2,7-diene | Not Available | A related, more nitrogen-rich spirocycle whose reactions provide insight into the reactivity of such systems. | nih.gov |
This table presents various isomeric and related pentaazaspiro[4.4]nonane systems found in the chemical literature, highlighting the structural diversity within this class of compounds.
The study of these and other isomers is crucial for developing a comprehensive understanding of the structure-property relationships within the broader class of pentaazaspiro[4.4]nonane compounds.
Advanced Research Perspectives and Potential Academic Applications of 1,2,4,6,8 Pentaazaspiro 4.4 Nonane
Development as Novel Synthetic Building Blocks and Chemical Intermediates
The utility of a novel compound is fundamentally linked to its accessibility. Currently, no dedicated synthesis for 1,2,4,6,8-pentaazaspiro[4.4]nonane has been reported. However, synthetic strategies for analogous polyaza spirocycles provide a clear roadmap for its potential construction. Research into triazaspirocycles and even a heptaaza-spiro[4.4]nonane derivative demonstrates that cycloaddition reactions are a powerful tool for creating such nitrogen-rich spirocyclic cores. eurekaselect.comnih.gov
A particularly relevant example is the synthesis of 1,2,3,4,6,7,8-heptaazaspiro[4.4]nona-2,7-dienes, achieved through a [3+2] cycloaddition of azides to 5-alkylidene-4,5-dihydro-1H-tetrazoles. dntb.gov.uaresearchgate.net This methodology highlights a plausible route toward a pentaaza core by carefully selecting the appropriate dipolarophile and azide (B81097) partner. Other established methods for related systems include domino radical bicyclizations to form azaspiro[4.4]nonane skeletons and various cycloadditions ([2+1], [4+2]) for triazaspirocycles. nih.govnih.gov
Beyond their synthesis, these compounds hold potential as versatile chemical intermediates. For instance, the thermolysis of heptaazaspiro[4.4]nonadienes shows multiple pathways of decomposition, including [3+2] cycloreversion. nih.govdntb.gov.ua This process regenerates the starting azide and dipolarophile or can lead to the formation of new heterocyclic structures through the loss of nitrogen gas. nih.govdntb.gov.ua This reactivity suggests that a compound like this compound could serve as a stable precursor or synthon, releasing smaller nitrogen-containing fragments under specific thermal or photochemical conditions.
| Synthetic Method | Target/Analogue System | Description | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Heptaazaspiro[4.4]nonadiene | Reaction between an azide and a 5-alkylidene-4,5-dihydro-1H-tetrazole. This is the most analogous synthesis to a potential pentaaza system. | dntb.gov.uauni-wuerzburg.de |
| Domino Radical Bicyclization | 1-Azaspiro[4.4]nonane | A radical-initiated cascade reaction forms two rings in a single step to generate the spirocyclic nucleus. | nih.gov |
| [4+2] Cycloaddition | Triazaspirocycles | Reaction of an isopropylidenedihydrotetrazole with a 1,3-diazabutadiene intermediate. | nih.gov |
| Sequential MCR/Carbocyclization | Functionalized Spiro-Heterocycles | A multi-component reaction followed by a palladium-catalyzed ring closure to build complex spiro systems. | researchgate.net |
Exploration in Materials Science and Surface Functionalization Studies
The rigid, three-dimensional architecture of spirocycles makes them attractive candidates for applications in materials science. While this compound remains uninvestigated in this context, related triazaspirocycles have demonstrated significant promise. nih.govresearchgate.net These compounds can serve as unique scaffolds for creating materials with novel optical or surface properties. nih.gov
One key application is in surface functionalization. Researchers have shown that triazaspirocycles bearing silyl (B83357) ether groups can be synthesized and subsequently grafted onto silicon dioxide surfaces. nih.gov This is achieved either by reacting the functionalized spirocycle with fumed silica (B1680970) or by incorporating it during the Stöber process for silica particle formation. nih.gov Such a strategy could be adapted for this compound, allowing its five nitrogen atoms to be presented on a material's surface to alter properties like hydrophilicity, metal ion chelation, or biocompatibility.
Furthermore, triazaspirocyclic systems have been investigated for their photochromic properties, where irradiation with light induces a reversible structural and, therefore, color change. nih.gov This property is valuable for applications like molecular switches and color-changing lenses. The unique electronic environment created by the five nitrogen atoms in a pentaazaspiro[4.4]nonane core could potentially lead to novel and tunable photochromic behaviors. Additionally, triazaspirocycles have shown potential as non-toxic anti-fouling agents, an application of critical importance in marine industries. nih.gov
| Application Area | Methodology/Principle | Potential Significance | Reference |
|---|---|---|---|
| Surface Functionalization | Grafting of silyl ether-functionalized triazaspirocycles onto silicon dioxide surfaces. | Allows for the modification of surface properties, such as wettability and binding affinity. | nih.gov |
| Photochromic Materials | Isomerization of the spirocyclic system upon irradiation with light, leading to a color change. | Useful for developing molecular switches, smart windows, and data storage. | nih.gov |
| Anti-fouling Agents | Demonstrated capability to prevent biofouling on surfaces in marine environments. | Provides an environmentally safer alternative to traditional tin-based anti-fouling paints. | nih.gov |
Catalytic Applications Involving Spiroaza Systems
The high density of nitrogen atoms in this compound suggests its potential as a multidentate ligand for metal-based catalysis or as an organocatalyst itself. The nitrogen atoms, with their lone pairs of electrons, can act as Lewis basic sites to coordinate with metal centers. The spirocyclic framework would enforce a rigid and well-defined geometry on the resulting metal complex, which is often crucial for achieving high selectivity in catalytic reactions. nih.gov
Polyaza macrocycles and other nitrogen-rich heterocycles are widely used as ligands in coordination chemistry and catalysis. nih.govmdpi.comnih.gov For example, rare-earth metal complexes supported by ligands derived during triazaspirocycle synthesis have shown catalytic activity in the addition of alkynes to carbodiimides. researchgate.net The defined spatial arrangement of the nitrogen atoms in a pentaazaspiro[4.4]nonane ligand could create unique binding pockets for metal ions, potentially enabling novel reactivity or enhancing selectivity in known transformations.
Moreover, the field of asymmetric catalysis often relies on chiral ligands to induce enantioselectivity. Although this compound is achiral, its derivatives could be made chiral. The synthesis of chiral spiro[4.4]nonane-1,6-diols has been studied in detail, and these compounds have been used as precursors to chiral ligands for asymmetric reductions. ntu.edu.tw Similarly, the development of catalytic asymmetric routes to spiro-compounds is an active area of research, highlighting the value of these frameworks in creating stereochemically complex molecules. rsc.org The pentaaza core could serve as a foundational structure for developing a new class of chiral ligands for transition metal catalysis or organocatalysis.
Future Directions and Emerging Research Avenues for Pentaazaspiro[4.4]nonane
The study of this compound is in its infancy, with the most immediate challenge being its chemical synthesis. A primary future direction is the development of a robust and efficient synthetic route, likely by adapting cycloaddition strategies that have proven successful for other polyaza spirocycles. dntb.gov.uauni-wuerzburg.de
Once synthesized, a cascade of research opportunities will open up:
Structural Characterization: Detailed structural analysis using X-ray crystallography and advanced NMR spectroscopy will be essential to understand the compound's three-dimensional geometry, bond angles, and conformational dynamics. This fundamental knowledge underpins all potential applications. nih.gov
Coordination Chemistry: A systematic exploration of its coordination chemistry with a variety of transition metals could reveal novel catalytic systems. Investigating the resulting complexes for applications in oxidation, reduction, and C-C bond-forming reactions would be a logical progression.
Materials Science Integration: The synthesis of functionalized derivatives, for example, by attaching polymerizable groups or surface-active moieties like silanes, could allow for its incorporation into advanced materials. Its impact on the thermal, optical, and surface properties of these materials would be a key area of study.
High-Energy Density Materials (HEDM): Given its exceptionally high nitrogen-to-carbon ratio, this compound could be investigated as a potential high-energy density material. Such compounds release large amounts of energy upon decomposition, producing environmentally benign dinitrogen gas. This represents a speculative but highly promising research avenue.
Q & A
Q. What are the optimal synthetic routes for 1,2,4,6,8-Pentaazaspiro[4.4]nonane?
The synthesis of this compound (C₄H₁₁N₅) typically involves cyclization reactions and multi-step organic transformations. Key steps include:
- Cyclization of nitrogen-rich precursors : Utilize azide-alkyne click chemistry or ring-closing metathesis to form the spirocyclic core .
- Functional group protection/deprotection : Employ tert-butyloxycarbonyl (Boc) or benzyl groups to stabilize reactive intermediates during synthesis .
- Optimization of reaction conditions : Temperature, solvent polarity (e.g., DMF or THF), and catalysts (e.g., palladium or ruthenium complexes) significantly influence yield and purity . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .
Q. How can the spirocyclic structure of this compound be characterized?
Structural elucidation requires a combination of spectroscopic and crystallographic methods:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with distinct signals for sp³-hybridized nitrogen atoms .
- X-ray Crystallography : Resolves the spatial arrangement of the spiro junction and confirms stereochemistry, which is critical for biological activity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₄H₁₁N₅) and isotopic patterns .
Q. What are the primary pharmacological applications of this compound?
While direct data on this compound is limited, analogous diazaspiro compounds exhibit:
- Enzyme inhibition : Derivatives interact with kinases or proteases via hydrogen bonding and hydrophobic interactions .
- Receptor modulation : Similar spirocycles target nicotinic acetylcholine receptors (nAChRs) or sigma receptors, suggesting potential neuropharmacological applications . Initial screening should include in vitro assays (e.g., fluorescence polarization for protein binding) to identify specific targets .
Advanced Research Questions
Q. How can contradictions in reported biological activities of spirocyclic azaspiro compounds be resolved?
Discrepancies often arise from:
- Stereochemical variations : Enantiomers may exhibit divergent binding affinities (e.g., (R)- vs. (S)-configurations altering IC₅₀ values by >50%) .
- Purity and stability : Degradation products or residual solvents in impure samples can skew assay results. Use HPLC-MS to verify compound integrity .
- Assay conditions : Buffer pH, temperature, and co-solvents (e.g., DMSO) modulate activity. Standardize protocols across studies to ensure reproducibility .
Q. What computational strategies predict interactions between this compound and biological targets?
Advanced modeling techniques include:
- Molecular Docking : Simulate binding poses with proteins like nAChRs using AutoDock Vina or Schrödinger Suite. Focus on π-π stacking and hydrogen-bond donor/acceptor sites .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100-ns trajectories) to identify key residues for mutagenesis studies .
- Quantitative Structure-Activity Relationship (QSAR) : Corrogate electronic (HOMO/LUMO) and steric parameters (logP) with inhibitory activity .
Q. How does nitrogen atom positioning in the spirocyclic framework influence reactivity and bioactivity?
Comparative studies of diaza vs. pentaaza spirocycles reveal:
- Electron density distribution : Additional nitrogen atoms increase polarity, enhancing solubility but reducing membrane permeability .
- Conformational rigidity : Nitrogen lone pairs restrict ring puckering, favoring interactions with planar binding pockets (e.g., enzyme active sites) .
- Metabolic stability : Electron-rich spirocycles are prone to oxidative metabolism. Introduce fluorine substituents to improve pharmacokinetics .
Q. What strategies optimize the pharmacokinetics of this compound derivatives?
Key approaches include:
- Prodrug design : Mask polar groups (e.g., amines) with acetyl or phosphate esters to enhance oral bioavailability .
- Structural derivatization : Introduce methyl or methoxy groups to balance lipophilicity (clogP 1-3) and reduce CYP450-mediated clearance .
- Nanoparticle encapsulation : Use PEGylated liposomes to improve plasma half-life and target tissue accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
